2-Ethyl-3-methylpyridine
Overview
Description
2-Ethyl-3-methylpyridine is an organic compound with the molecular formula C₈H₁₁N It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the third position on the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-3-methylpyridine are mitochondrial iron-sulfur clusters and monoamine oxidase A (MAO-A) . These targets play crucial roles in cellular respiration and neurotransmitter metabolism, respectively.
Mode of Action
This compound interacts with its targets by increasing the production of nitric oxide (NO) in cells . It also protects mitochondrial iron-sulfur clusters against oxidative damage . Furthermore, it inhibits the activity of MAO-A, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the process of lipid peroxidation (LPO), which can lead to cell damage . It also modulates the tricarboxylic acid cycle by maintaining mitochondrial iron-sulfur clusters in a reduced functional state under oxidative conditions .
Pharmacokinetics
It is known that the compound can be administered intraperitoneally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The administration of this compound results in a reduction in the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also increases the retinal microcirculation level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other chemicals, such as those involved in the Suzuki–Miyaura coupling reaction . Additionally, microbial degradation can influence the compound’s stability and action .
Biochemical Analysis
Biochemical Properties
For instance, some pyridine derivatives have been found to inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of monoamine neurotransmitters .
Cellular Effects
The cellular effects of 2-Ethyl-3-methylpyridine are also not well-studied. Some pyridine derivatives have been found to have protective effects on cells. For example, 2-Ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate, a synthetic vitamin B6 analog, has been shown to protect cardiomyocytes against ischemia injury
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of acrolein, propionaldehyde, and ammonia. This reaction proceeds through a series of steps, ultimately forming the desired pyridine derivative . Another method involves the reaction of paraldehyde with ammonia, which also yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
Scientific Research Applications
2-Ethyl-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Another pyridine derivative with a methyl group at the third position.
2-Ethylpyridine: A compound with an ethyl group at the second position on the pyridine ring.
2-Methyl-5-ethylpyridine: A derivative with both methyl and ethyl groups at different positions on the pyridine ring.
Uniqueness
2-Ethyl-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.
Properties
IUPAC Name |
2-ethyl-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZKUSQFCXEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423810 | |
Record name | 2-ethyl-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56986-88-0 | |
Record name | 2-ethyl-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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